molecular formula C15H12O4 B6401105 2-(4-Carboxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261943-38-7

2-(4-Carboxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6401105
CAS RN: 1261943-38-7
M. Wt: 256.25 g/mol
InChI Key: LENVOJYPSXNARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Carboxyphenyl)-6-methylbenzoic acid, 95%, is a white, crystalline solid that is used in a variety of scientific research applications. It is an organic compound with a molecular formula of C10H8O3 and a molecular weight of 172.16 g/mol. This compound is a derivative of benzoic acid, and is often used as an intermediate in the synthesis of other organic compounds. It is also used as an analytical reagent and as a dye component in some industries.

Scientific Research Applications

2-(4-Carboxyphenyl)-6-methylbenzoic acid, 95%, is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and other specialty chemicals. It is also used as an analytical reagent, as a dye component in some industries, and in the production of fluorescent probes.

Mechanism of Action

2-(4-Carboxyphenyl)-6-methylbenzoic acid, 95%, is a proton donor, meaning that it can donate a proton to other molecules. This donation of a proton can cause a change in the structure of the molecule, resulting in a change in its physical and chemical properties. This can be used to modify the properties of other molecules, such as pharmaceuticals, dyes, and other specialty chemicals.
Biochemical and Physiological Effects
2-(4-Carboxyphenyl)-6-methylbenzoic acid, 95%, has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have antioxidant properties, which could potentially be beneficial in the prevention of certain diseases. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

2-(4-Carboxyphenyl)-6-methylbenzoic acid, 95%, has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent. Additionally, it is stable and has a high purity level, making it ideal for use in analytical experiments. However, it can be difficult to store and it may react with other compounds, so care should be taken when handling it.

Future Directions

There are several potential future directions for research involving 2-(4-Carboxyphenyl)-6-methylbenzoic acid, 95%. One area of research could be to explore the potential of this compound as an antibiotic or antiviral agent. Additionally, further studies could be done to investigate its potential as an antioxidant and its role in the prevention of certain diseases. Finally, further research could be done to explore its potential as a dye component in various industries.

Synthesis Methods

2-(4-Carboxyphenyl)-6-methylbenzoic acid, 95%, can be synthesized through a two-step process. First, 4-methylbenzoic acid is reacted with sodium nitrite to form 4-methyl-2-nitrobenzoic acid. This intermediate is then reduced with sodium borohydride to form the desired product.

properties

IUPAC Name

2-(4-carboxyphenyl)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-3-2-4-12(13(9)15(18)19)10-5-7-11(8-6-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENVOJYPSXNARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689911
Record name 3-Methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261943-38-7
Record name 3-Methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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